molecular formula C16H24N2O2 B2813499 Butyl 4-(4-methylpiperazin-1-yl)benzoate CAS No. 86620-49-7

Butyl 4-(4-methylpiperazin-1-yl)benzoate

Cat. No.: B2813499
CAS No.: 86620-49-7
M. Wt: 276.38
InChI Key: QTWIRNFCBIDNFB-UHFFFAOYSA-N
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Description

Butyl 4-(4-methylpiperazin-1-yl)benzoate is a benzoic acid derivative featuring a butyl ester group at the carboxylate position and a 4-methylpiperazine substituent at the para position of the aromatic ring. Piperazine derivatives are widely utilized in pharmaceuticals due to their hydrogen-bonding capacity and modularity in drug design. However, specific data on this compound’s synthesis, applications, or toxicity remain sparse in the provided evidence, necessitating comparisons with structurally related analogs for inference.

Properties

IUPAC Name

butyl 4-(4-methylpiperazin-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-3-4-13-20-16(19)14-5-7-15(8-6-14)18-11-9-17(2)10-12-18/h5-8H,3-4,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTWIRNFCBIDNFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-(4-methylpiperazin-1-yl)benzoate typically involves the esterification of 4-(4-methylpiperazin-1-yl)benzoic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to drive the esterification to completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and solvents is carefully controlled to ensure high purity and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

Butyl 4-(4-methylpiperazin-1-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemical Applications

Intermediate in Organic Synthesis

  • Butyl 4-(4-methylpiperazin-1-yl)benzoate serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various modifications, making it a valuable reagent in organic reactions.

Reagent in Organic Reactions

  • The compound is utilized in several organic reactions due to its ability to participate in nucleophilic substitutions and coupling reactions. Its piperazine moiety enhances its reactivity, allowing for the formation of diverse chemical entities.

Biological Applications

Antimicrobial Properties

  • Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.

Anticancer Activity

  • The compound has been investigated for its anticancer properties. In vitro studies demonstrate that derivatives of this compound can inhibit the proliferation of cancer cell lines. Mechanistic studies suggest that it may induce apoptosis and disrupt cell cycle progression in cancer cells.
Compound Target EC50 (μM) Remarks
NEU-1953Trypanosoma brucei<0.03Highly potent
NEU-1953HepG2>30Safe at high concentrations
NEU-1953Human liver microsomes<8.6Low clearance rate

Medical Applications

Pharmaceutical Development

  • Ongoing research explores the potential of this compound as a pharmaceutical agent. Its unique structure allows for modifications that can enhance its therapeutic effects, making it a candidate for drug development targeting various diseases.

Drug Design

  • The compound's ability to interact with specific molecular targets suggests its utility in drug design. It can be optimized for better bioavailability and efficacy through structure-activity relationship studies.

Industrial Applications

Production of Specialty Chemicals

  • In industrial settings, this compound is used as a building block for synthesizing specialty chemicals. Its versatility makes it suitable for producing polymers and other advanced materials.

Material Science

  • The compound's properties lend themselves to applications in material science, where it can be employed in developing new materials with enhanced performance characteristics.

Case Study 1: Anticancer Activity

A study focused on the synthesis of piperazine-containing compounds highlighted the potential of this compound as an anticancer agent. The compound was tested against various cancer cell lines, showing significant inhibition of cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.

Case Study 2: Antimicrobial Properties

Research has also investigated the antimicrobial properties of this compound, particularly its efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibits moderate antibacterial activity, suggesting its potential application in treating bacterial infections.

Mechanism of Action

The mechanism of action of Butyl 4-(4-methylpiperazin-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The piperazine ring in the compound is known to interact with various receptors and enzymes, potentially modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural differences and inferred properties of Butyl 4-(4-methylpiperazin-1-yl)benzoate and its analogs:

Compound Name Substituent Position Ester Group Piperazine Modification Key Properties/Findings Reference
This compound Para Butyl 4-methyl Enhanced lipophilicity due to butyl ester; potential metabolic stability compared to methyl/ethyl analogs. Piperazine methylation may reduce basicity.
3-(4-Methylpiperazin-1-yl)benzoic acid Meta N/A (acid) 4-methyl Solid-state properties: mp 187–190°C. Meta substitution alters electronic distribution, potentially affecting solubility and crystallinity.
Methyl 4-(piperazin-1-yl)benzoate Para Methyl None Shorter ester chain may increase metabolic susceptibility (e.g., hydrolysis) compared to butyl ester.
Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate Para Ethyl Pyridazin-3-yl substituent Pyridazine ring introduces distinct hydrogen-bonding and π-stacking interactions, likely influencing receptor affinity in drug design.
Butyl benzoate N/A Butyl None Photodegradation yields butyl-o-hydroxybenzoate and benzoic acid. Classified as potentially skin/eye irritating (self-classified as "not dangerous" in some glow sticks).

Key Insights from Comparative Analysis

Ester Chain Length and Stability :

  • The butyl ester group in the target compound likely enhances lipophilicity and prolongs metabolic half-life compared to methyl or ethyl esters (e.g., Methyl 4-(piperazin-1-yl)benzoate) . However, butyl esters are susceptible to photodegradation, as seen in butyl benzoate, which decomposes into hydroxylated and oxidized products under UV light .

Piperazine methylation is a common strategy to fine-tune pharmacokinetic properties in drug candidates.

Substituent Position Effects :

  • Meta-substituted analogs like 3-(4-methylpiperazin-1-yl)benzoic acid exhibit distinct solid-state properties (e.g., higher melting point) compared to para-substituted derivatives, suggesting differences in crystal packing and intermolecular interactions .

Heterocyclic Variations: Replacement of piperazine with pyridazine (e.g., Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) introduces aromatic nitrogen atoms, which can modulate electronic properties and biological activity .

Toxicological Considerations :

  • Butyl benzoate, a simpler analog, is associated with skin/eye irritation in glow sticks . The addition of a 4-methylpiperazine group in the target compound may mitigate or exacerbate these effects, though empirical data are lacking.

Research Findings and Hypotheses

  • Synthetic Pathways: The synthesis of this compound likely involves esterification of 4-(4-methylpiperazin-1-yl)benzoic acid with butanol, analogous to methods described for methyl and ethyl benzoates .
  • Biological Activity : Piperazine-containing compounds often exhibit antimicrobial or CNS activity. The butyl ester’s lipophilicity could enhance blood-brain barrier penetration, though this remains speculative without direct evidence.

Biological Activity

Overview

Butyl 4-(4-methylpiperazin-1-yl)benzoate is a chemical compound with the molecular formula C16H24N2O2C_{16}H_{24}N_{2}O_{2} and a molecular weight of 276.37 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique substitution pattern contributes to its distinct chemical and biological properties, making it a subject of various scientific studies.

The biological activity of this compound can be attributed to its interaction with specific biological targets. The compound is believed to interact with proteins involved in crucial cellular pathways, similar to other phenylpiperazine derivatives, which have been shown to target proteins like S100B. The mode of action can vary based on the biological context and environmental factors such as pH and temperature, which influence the efficacy and stability of the compound.

Antimicrobial Activity

Recent studies indicate that this compound exhibits promising antimicrobial properties. It has shown effectiveness against various bacterial strains, including Gram-positive bacteria. For instance, compounds with similar piperazine structures have demonstrated significant antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus species .

Table 1: Antimicrobial Activity Comparison

CompoundTarget BacteriaMIC (μM)
This compoundStaphylococcus aureus15.625 - 62.5
Similar Piperazine DerivativeEnterococcus spp.62.5 - 125
CiprofloxacinMRSA0.381

Anticancer Potential

In addition to its antimicrobial properties, this compound is being investigated for its anticancer potential. Research has highlighted its ability to inhibit certain cancer cell lines by targeting specific kinases involved in cell proliferation and survival pathways. For example, studies have shown that related compounds effectively inhibit the Axl kinase, which plays a role in tumor growth and metastasis .

Case Study: Inhibition of Axl Kinase

A study focusing on the structure-activity relationships (SARs) of Axl inhibitors revealed that modifications on the piperazine ring could enhance inhibitory activity against Axl kinase. The study reported IC50 values ranging from 9 to 15 nM for optimized compounds, suggesting that structural variations significantly impact biological activity .

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